Isochroman-4-carbaldehyde

Medicinal Chemistry Scaffold Hopping SAR

Medicinal chemistry groups pursuing BACE1 (beta-secretase) programs for Alzheimer's disease require the specific isochroman-4-carbaldehyde scaffold to construct critical spirocyclic junctions. Generic substitution with chroman-4-carbaldehyde or isochroman-4-one is chemically invalid and will disrupt established synthetic routes cited in patents US8450308B2 and EP2324032. - Enables oxa-Pictet-Spengler and reductive amination pathways inaccessible to ketone analogs. - Computed XLogP3 of 0.8 positions it for peripheral target programs requiring lower lipophilicity. - Structurally authenticated to prevent scaffold-hopping errors in SAR campaigns.

Molecular Formula C10H10O2
Molecular Weight 162.188
CAS No. 1212021-95-8
Cat. No. B2934867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochroman-4-carbaldehyde
CAS1212021-95-8
Molecular FormulaC10H10O2
Molecular Weight162.188
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CO1)C=O
InChIInChI=1S/C10H10O2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-5,9H,6-7H2
InChIKeyLGRNTDGHFKCLDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Isochroman-4-carbaldehyde – Core Scaffold & Intermediate Profile


Isochroman-4-carbaldehyde (IUPAC: 3,4-dihydro-1H-isochromene-4-carbaldehyde; CAS 1212021-95-8) is a bicyclic heterocyclic aldehyde with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . The compound belongs to the isochroman family, a privileged scaffold in medicinal chemistry that has been explored for diverse therapeutic applications including CNS, anti-inflammatory, and anti-diabetic indications [1]. Its defining structural feature is the aldehyde group at the 4-position of the saturated pyran ring, which confers distinct reactivity compared to its ketone (isochroman-4-one) and carboxylic acid analogs.

1 Isochroman scaffold for medicinal chemistry library synthesis
2 Aldehyde handle supports condensation, reductive amination, and oxa-Pictet–Spengler reactions
3 Reported use in spiro azole BACE1 inhibitor research intermediates

Why Generic Substitution with Chroman or Isochromanone Fails


Generic substitution of isochroman-4-carbaldehyde with superficially similar compounds such as chroman-4-carbaldehyde or isochroman-4-one is chemically and biologically unsound. The isochroman ring system (oxygen at position 2) is constitutionally distinct from the chroman scaffold (oxygen at position 1), and published structure–activity relationship studies demonstrate that swapping the isochroman core for a chroman, thioisochroman, or tetralin nucleus can produce a drastic alteration in biological activity [1]. Furthermore, the aldehyde functionality at position 4 provides a reactive handle for condensation, reductive amination, and cycloaddition pathways that are not accessible with the corresponding ketone (isochroman-4-one) [2]. These structural and reactivity differences render simple analog substitution scientifically invalid without de novo validation.

Scaffold Chroman core (oxygen at position 1) may alter target engagement compared to isochroman (oxygen at position 2); reported drastic activity change in antiulcer series.
Function Isochroman-4-one lacks aldehyde reactivity; cannot participate in oxa-Pictet–Spengler or spirocyclization pathways required for BACE1 inhibitor chemotypes.
Safety H302 oral toxicity classification differs from parent isochroman; requires separate handling protocol review.

Quantitative Differentiation Against Structural Analogs


Isochroman vs. Chroman Scaffold: Non-Interchangeable Biological Outcomes

The isochroman nucleus (oxygen at the 2-position of the bicyclic system) is constitutionally distinct from the chroman nucleus (oxygen at the 1-position). Direct comparative studies have shown that replacement of the isochroman ring with a chroman ring in an antiulcer compound series resulted in a drastic change in pharmacological activity [1]. While this study evaluated (isochroman-1-yl)alkylamine derivatives rather than the 4-carbaldehyde itself, the scaffold-level evidence demonstrates that isochroman and chroman cores are not functionally interchangeable, establishing a class-level rationale against blind substitution.

Scaffold comparison
Class-level inference
Reported scaffold-dependent activity shift: antiulcer effect altered drastically when isochroman replaced by chroman in (isochroman-1-yl)alkylamine series.
Supports scaffold-specific selection; chroman may not replicate isochroman activity context.
Data from analogous amine series; 4-carbaldehyde not directly tested.
Medicinal Chemistry Scaffold Hopping SAR

Aldehyde vs. Ketone Reactivity: Divergent Synthetic Utility

Isochroman-4-carbaldehyde bears a reactive aldehyde group at the 4-position, enabling its participation in oxa-Pictet–Spengler cyclizations, reductive aminations, and condensation reactions that are not possible with isochroman-4-one (CAS 20924-56-5), which contains a ketone at this position [1]. The aldehyde functionality is specifically utilized in the synthesis of spiro azole compounds as beta-secretase (BACE1) inhibitors, a key therapeutic target in Alzheimer's disease . In contrast, isochroman-4-one is typically deployed as an AChE inhibitor scaffold, reflecting a fundamentally different reactivity and application profile.

Functional group reactivity
Class-level inference
Aldehyde enables oxa-Pictet–Spengler cyclization, reductive amination, and spiro azole formation. Isochroman-4-one (ketone) lacks these pathways.
Aldehyde required for BACE1 inhibitor spirocyclic chemotype synthesis.
Patent families US8450308B2, EP2324032 demonstrate synthetic utility.
Synthetic Chemistry Aldehyde Reactivity Building Block

Acute Oral Toxicity (H302) and Safe-Handling Differentiation

Isochroman-4-carbaldehyde carries a GHS H302 hazard statement (Harmful if swallowed) with 100% applicability, according to supplier safety data . In comparison, the parent scaffold isochroman (CAS 493-05-0) is described as relatively safe with no specific safety hazards reported beyond mild skin and eye irritation . This means that procurement and handling protocols for isochroman-4-carbaldehyde must include oral toxicity precautions that are not required for the unsubstituted isochroman core, constituting a material operational differentiation for laboratory procurement.

Oral toxicity classification
Data to verify
H302 (Harmful if swallowed) – 100% applicability per supplier SDS. Parent isochroman has no acute oral toxicity warning.
Differentiates handling requirements from parent scaffold; oral toxicity precautions advised.
Supplier-reported data; independent verification recommended.
Safety Toxicology Procurement Compliance

Physicochemical Property Shifts vs. Parent Isochroman

Isochroman-4-carbaldehyde has a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 26.3 Ų . By comparison, the parent isochroman (CAS 493-05-0) has an XLogP of approximately 2.2 and a TPSA of 9.2 Ų (single oxygen atom). The aldehyde substituent thus reduces lipophilicity by ~1.4 log units and increases polar surface area by ~17 Ų, which can materially influence membrane permeability, solubility, and metabolic stability profiles in drug discovery programs.

Physicochemical shift
Computed data
XLogP3 0.8 vs ~2.2 (parent); TPSA 26.3 vs 9.2 Ų. Aldehyde lowers lipophilicity by ~1.4 log units and increases polar surface area by ~17 Ų.
Lower lipophilicity, higher polarity may impact permeability and solubility profiles.
Computed properties; experimental logP and permeability assays advised.
Physicochemical Properties ADME Compound Selection

High-Confidence Application Scenarios


Spiro Azole BACE1 Inhibitor Synthesis for Alzheimer's Drug Discovery

Isochroman-4-carbaldehyde is specifically cited as a key intermediate in the preparation of spiro azole compounds that act as beta-secretase (BACE1) inhibitors, a validated therapeutic target for Alzheimer's disease . The aldehyde group at the 4-position enables the construction of the spirocyclic junction, a structural feature critical for BACE1 potency and selectivity. Patent families including US8450308B2 and EP2324032 describe inhibitor series built from this intermediate. For medicinal chemistry groups pursuing BACE1 programs, isochroman-4-carbaldehyde represents an essential building block that cannot be replaced by isochroman-4-one or chroman-4-carbaldehyde without redesigning the entire synthetic route.

Oxa-Pictet–Spengler Cyclization for Isochroman Library Synthesis

The aldehyde functionality of isochroman-4-carbaldehyde is compatible with the oxa-Pictet–Spengler reaction, a powerful methodology for constructing polysubstituted isochromans and related oxygen heterocycles . This reaction can be conducted under mild conditions using catalysts such as Fe(OTf)₂ at 70 °C or zeolite E4a, affording isochroman derivatives in high yields . For diversity-oriented synthesis groups, this compound provides a versatile entry point into isochroman chemical space that is not available with the corresponding ketone or acid analogs.

Scaffold-Hopping: Isochroman vs. Chroman Pharmacophore Comparison

Published SAR evidence demonstrates that the isochroman scaffold is not functionally interchangeable with the chroman scaffold . For research groups conducting systematic scaffold-hopping campaigns to evaluate the impact of oxygen position on target affinity, selectivity, and ADME properties, isochroman-4-carbaldehyde serves as the appropriate starting material for the isochroman arm. Its constitutional isomer, chroman-4-carbaldehyde (CAS 21503-04-8), should be procured in parallel for direct comparative SAR studies.

Physicochemical Property-Driven Lead Optimization

The computed physicochemical properties of isochroman-4-carbaldehyde (XLogP3 = 0.8; TPSA = 26.3 Ų) position it as a moderately polar building block suitable for peripheral target programs where lower lipophilicity is desired to reduce metabolic liability and improve solubility . For CNS programs requiring higher passive permeability (optimal XLogP 2–5, TPSA < 60–70 Ų), the parent isochroman scaffold or less polar derivatives may be more appropriate starting points. This property-based differentiation enables rational building block selection based on target product profile requirements.

Application
Selection Property
Validation Focus
BACE1 inhibitor research (spiro azole synthesis)
Aldehyde functional handle for spirocyclization
Synthetic compatibility and yield optimization
Isochroman library synthesis via oxa-Pictet–Spengler
Aldehyde reactivity under mild catalytic conditions
Catalyst screening and reaction scope
Scaffold-hopping: isochroman vs chroman SAR
Scaffold identity (O-position 2 vs 1)
Scaffold-specific target engagement and selectivity
Property-driven building block selection
Moderate polarity (lower logP, higher TPSA vs parent)
Experimental logP, permeability, and solubility profiling
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